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A Comprehensive Technical Guide to N,2-dimethoxy-N,6-dimethylbenzamide

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Compound of Interest

Compound Name:	<i>N,2-dimethoxy-N,6-dimethylbenzamide</i>
CAS No.:	899424-96-5
Cat. No.:	B8448226

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Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the chemical properties, synthesis, and analytical methodologies related to **N,2-dimethoxy-N,6-dimethylbenzamide**. It is designed to provide a foundational understanding for professionals engaged in chemical research and development.

Core Chemical Identity

N,2-dimethoxy-N,6-dimethylbenzamide is a substituted aromatic amide. The structural nomenclature indicates a benzamide core with specific substitutions that dictate its chemical behavior and potential applications.

- Molecular Formula: $C_{11}H_{15}NO_3$
- Molecular Weight: 209.24 g/mol

- CAS Number: While a specific CAS number for **N,2-dimethoxy-N,6-dimethylbenzamide** is not readily available in public databases, related structures such as 4-fluoro-**N,2-dimethoxy-N,6-dimethylbenzamide** have been cataloged.[1] This highlights the compound as a member of a broader class of substituted benzamides.

Physicochemical Properties

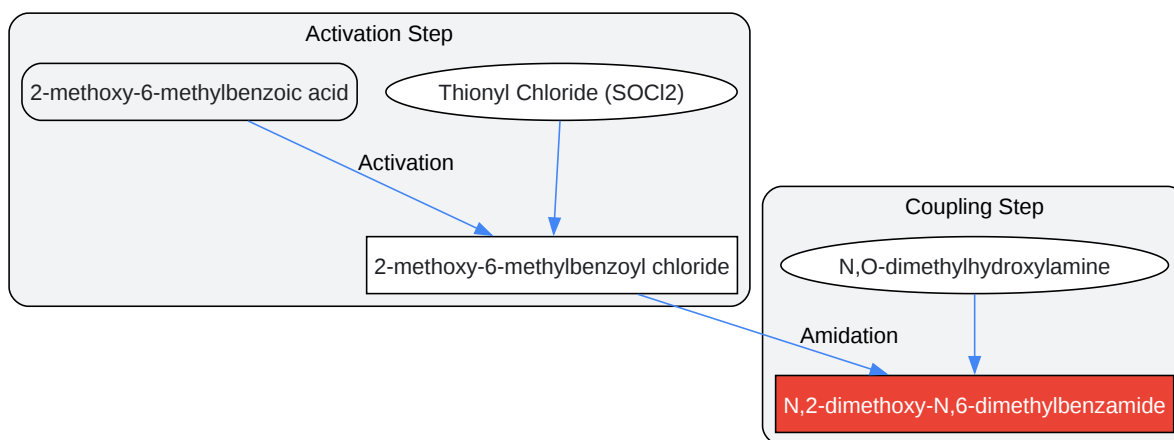
A comprehensive understanding of the physicochemical properties is crucial for experimental design, formulation, and predicting the compound's behavior in various environments.

Property	Predicted/Reported Value	Notes
Melting Point	Data not available	Prediction requires computational modeling or experimental determination.
Boiling Point	Data not available	Prediction requires computational modeling or experimental determination.
Solubility	Expected to have low aqueous solubility	The aromatic ring and methyl groups contribute to its lipophilic character. Solubility is likely higher in organic solvents like DMSO, DMF, and alcohols.
LogP	Predicted to be in the range of 1.5 - 2.5	This predicted octanol-water partition coefficient suggests moderate lipophilicity, a key parameter in drug design for membrane permeability.
pKa	Data not available	The amide group is generally neutral, but the nitrogen lone pair can exhibit weak basicity.

Synthesis and Mechanistic Rationale

The synthesis of **N,2-dimethoxy-N,6-dimethylbenzamide** can be achieved through standard amidation reactions. A common and reliable method involves the coupling of a carboxylic acid derivative with an amine.

Proposed Synthetic Pathway



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Figure 1: Proposed synthesis of **N,2-dimethoxy-N,6-dimethylbenzamide**.

Experimental Protocol and Rationale

- Activation of the Carboxylic Acid: 2-methoxy-6-methylbenzoic acid is converted to its more reactive acyl chloride derivative.
 - Procedure: To a solution of 2-methoxy-6-methylbenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add thionyl chloride dropwise at 0 °C. The reaction is then stirred at room temperature until the evolution of gas ceases.

- Causality: The carboxylic acid is a relatively poor electrophile. Thionyl chloride converts the hydroxyl group into a good leaving group, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the amine.
- Amide Coupling: The activated acyl chloride is reacted with N,O-dimethylhydroxylamine.
 - Procedure: The solution of the acyl chloride is added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
 - Causality: The nitrogen atom of N,O-dimethylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base is essential to neutralize the HCl generated during the reaction, preventing the protonation of the amine and driving the reaction to completion.
- Work-up and Purification:
 - Procedure: The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
 - Trustworthiness: This self-validating work-up procedure ensures the removal of unreacted starting materials, byproducts, and reagents. The final purification by column chromatography provides a high-purity sample, which can be confirmed by analytical techniques.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of the synthesized compound.

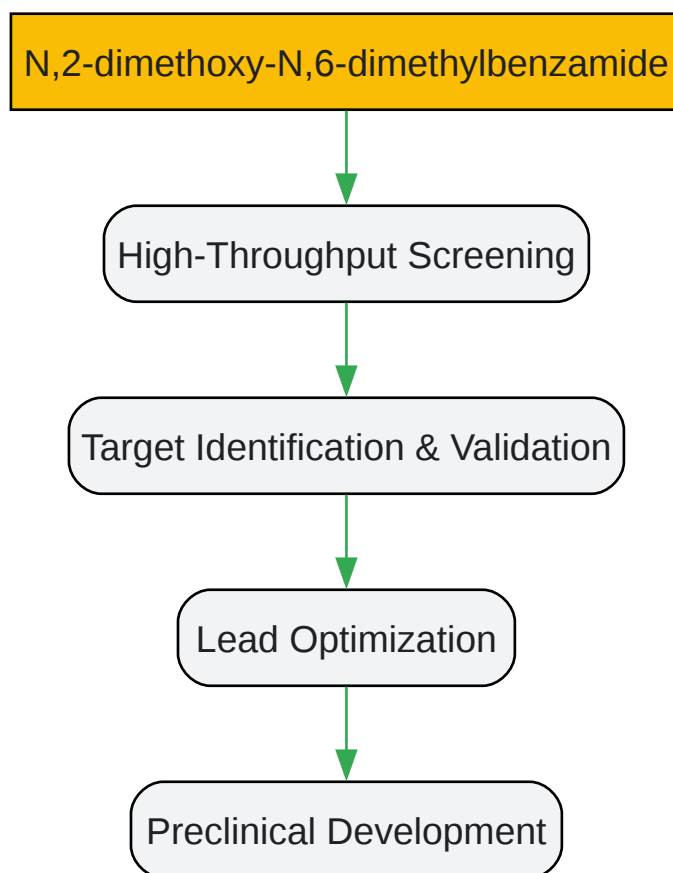
Spectroscopic Data

Technique	Expected Observations
^1H NMR	- Aromatic protons (multiplets, ~6.8-7.5 ppm)- Methoxy protons (singlets, ~3.8-4.0 ppm)- N- methyl protons (singlet, ~3.0-3.3 ppm)- Aromatic methyl protons (singlet, ~2.2-2.5 ppm)
^{13}C NMR	- Carbonyl carbon (~168-172 ppm)- Aromatic carbons (~110-160 ppm)- Methoxy carbons (~55-60 ppm)- N-methyl carbon (~35-40 ppm)- Aromatic methyl carbon (~18-22 ppm)
IR Spectroscopy	- C=O stretch (amide) at ~1630-1680 cm^{-1} - C-N stretch at ~1250-1350 cm^{-1} - C-O stretch (methoxy) at ~1000-1100 cm^{-1} - Aromatic C-H stretches at ~3000-3100 cm^{-1}
Mass Spectrometry	- Molecular ion peak (M^+) or protonated molecular ion peak ($[\text{M}+\text{H}]^+$) at m/z 209.24 or 210.25, respectively.

Potential Applications and Fields of Interest

While specific biological activities for **N,2-dimethoxy-N,6-dimethylbenzamide** are not extensively documented, the benzamide scaffold is a privileged structure in medicinal chemistry.

Logical Relationship Diagram for Potential Research



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Figure 2: A logical workflow for investigating the therapeutic potential of **N,2-dimethoxy-N,6-dimethylbenzamide**.

Potential areas for investigation include:

- Neuroscience: Many benzamide derivatives exhibit activity as dopamine and serotonin receptor modulators.
- Oncology: The benzamide structure is present in some enzyme inhibitors, such as PARP inhibitors.
- Agrochemicals: Substituted benzamides have been developed as herbicides and fungicides.

Further research is necessary to elucidate the specific biological targets and potential utility of this compound.

References

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Sources

- 1. CAS [[chemicalbook.com](https://www.chemicalbook.com)]
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